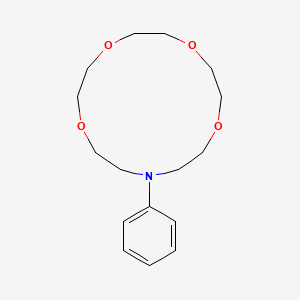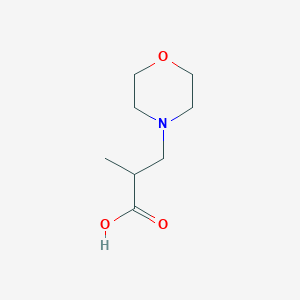
2-Methyl-3-morpholin-4-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-morpholin-4-ylpropanoic acid, also known as MMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
2-Methyl-3-morpholin-4-ylpropanoic acid and its derivatives find extensive application in organic synthesis, showcasing the versatility of morpholine-based compounds. Kumar et al. (2007) elucidated a potent antimicrobial synthesis pathway that includes arecoline derivatives, demonstrating the compound's foundational role in creating potent antimicrobials through a nine-step synthesis with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Similarly, Obushak et al. (2007) highlighted the compound's utility in synthesizing thiazol-4-ones, a chemical reaction foundational for developing pharmaceuticals with potential antibacterial and antifungal properties (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 2-Methyl-3-morpholin-4-ylpropanoic acid have been investigated for their pharmacological potentials, such as xanthine oxidase inhibition and anti-inflammatory activities. Šmelcerović et al. (2013) discovered that certain cyclodidepsipeptides derived from morpholine-diones significantly inhibited xanthine oxidase activity and suppressed nuclear factor κB activation, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). This indicates a promising avenue for new drug development focusing on non-purine xanthine oxidase inhibitors.
Antifungal and Antimicrobial Activities
Further exploring its antimicrobial potential, Bushuieva et al. (2022) conducted a study on the mutagenic effects and predicted carcinogenicity of a derivative, aiming to develop a new drug with antifungal activity. This research underlines the compound's relevance in creating safer antimicrobial and antifungal veterinary drugs, emphasizing the necessity for innovative approaches in combating microbial resistance (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Eigenschaften
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNXJIZUXXODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-morpholin-4-ylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)
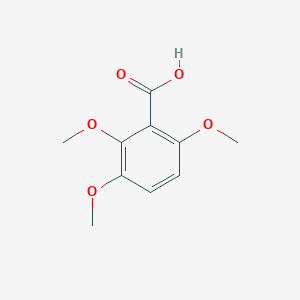
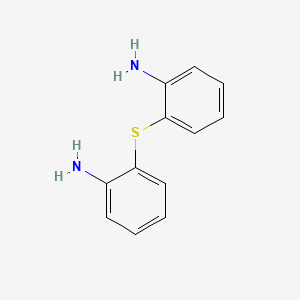
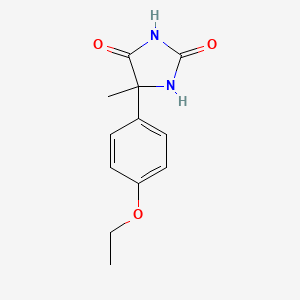

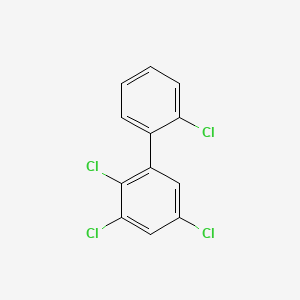
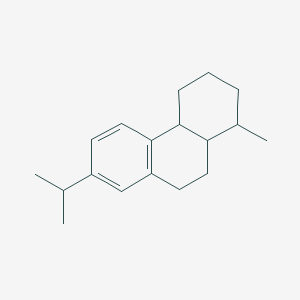
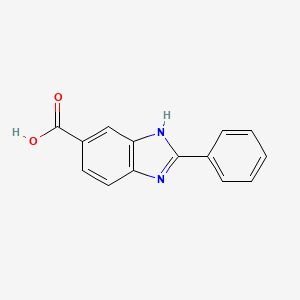
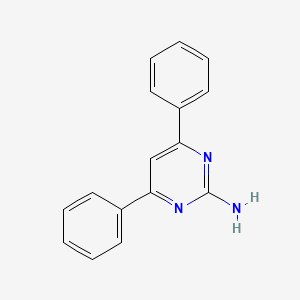
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)
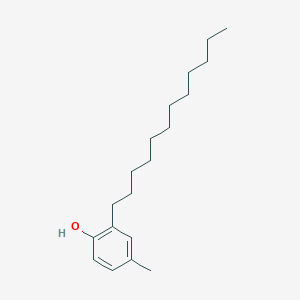
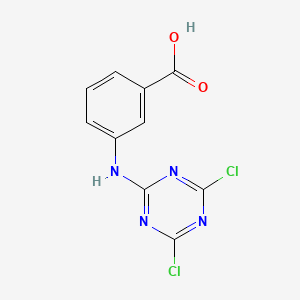
![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
